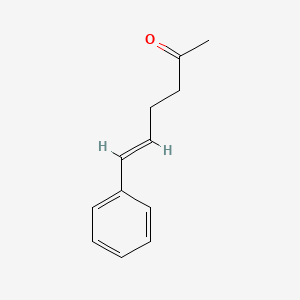

6-Phenylhex-5-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(E)-6-phenylhex-5-en-2-one |

InChI |

InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3/b10-6+ |

InChI Key |

FQAGFMVFSPYMEW-UXBLZVDNSA-N |

Isomeric SMILES |

CC(=O)CC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)CCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 6 Phenylhex 5 En 2 One

Classical Approaches to 6-Phenylhex-5-en-2-one Core Synthesis

Traditional methods for constructing the this compound backbone often rely on robust and well-understood reactions in organic chemistry. These approaches typically involve the condensation of smaller, readily available building blocks.

A primary classical method is the Claisen-Schmidt or aldol (B89426) condensation reaction. For instance, a related compound, 5-Methyl-6-phenylhex-5-en-2-one, is synthesized through an aldol condensation between benzaldehyde (B42025) and 4-methylpent-3-en-2-one, catalyzed by a base like sodium hydroxide (B78521), followed by dehydration to form the enone structure. smolecule.com This foundational reaction highlights a common strategy for forming the α,β-unsaturated ketone core. Another classical approach involves Grignard reactions, where organomagnesium reagents are used to form key carbon-carbon bonds.

Targeted Functionalization Reactions for this compound Core Elaboration

Once the this compound core is synthesized, it can be further modified through targeted functionalization. The presence of both a ketone and an alkene functional group allows for a variety of chemical transformations.

Common reactions include:

Reduction : The carbonyl group can be selectively reduced to a secondary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Oxidation : The alkene moiety or the entire carbon backbone can be subjected to oxidation with reagents such as potassium permanganate (B83412) or chromium trioxide, potentially leading to cleavage or the formation of other oxygenated functional groups. smolecule.com

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. smolecule.com

Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

A study involving a derivative, 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one, showcases how the core structure can be manipulated. In this case, the diphenylphosphoryl group can be replaced in nucleophilic substitution reactions.

Multi-Step Synthesis Pathways for this compound Scaffolds

The construction of this compound and its derivatives can be part of a longer, multi-step synthetic sequence. These pathways are often necessary for building more complex molecular architectures where the enone serves as a key intermediate.

For example, the synthesis of β-aryl E-enone derived α-amino acids has been achieved through a robust Horner-Wadsworth-Emmons reaction of appropriate aldehydes with a phosphonate (B1237965) reagent derived from L-aspartic acid. rsc.org This multi-gram synthesis demonstrates a reliable pathway to enone structures embedded within larger, functionalized molecules. rsc.org Another example is the synthesis of complex pyrazole-containing amino acids, where β-aryl α,β-unsaturated ketones are key starting materials for a subsequent aza-Michael reaction. rsc.org

Modern and Sustainable Synthetic Routes to this compound

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. nih.gov Modern routes to this compound and related scaffolds often employ one-pot reactions, multicomponent reactions (MCRs), and advanced catalytic systems to minimize steps and waste. nih.govfrontiersin.org

Catalytic Strategies in this compound Formation

Catalysis is central to many modern synthetic methods, offering high selectivity and efficiency under mild conditions. Both homogeneous and heterogeneous catalysts have been employed in reactions to form or modify the this compound structure and its analogs.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. researchgate.net Organometallic complexes, particularly those of palladium and rhodium, are prominent in this area. yorku.caacs.org For example, a palladium-catalyzed aerobic γ,δ-dehydrogenation of enones has been developed to synthesize conjugated (E,E)-dienones. researchgate.net This method provides a direct route to extend the conjugation of enone systems. researchgate.net

Rhodium(I)-catalyzed C-C bond-forming reactions have also been developed, often using organoboron reagents. nih.gov While the high cost of rhodium has prompted the development of recyclable systems, these homogeneous catalysts are highly effective for reactions like the addition of aryl groups to enones. nih.gov

Table 1: Examples of Homogeneous Catalysis in Related Syntheses

| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ / TFA | Aerobic Dehydrogenation | Enone | (3E,5E)-6-phenylhexa-3,5-dien-2-one | 90% | researchgate.net |

| Rh(I) / JanaPhos | Aryl Addition | Enone | Aryl-substituted ketone | High | nih.gov |

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. wikipedia.org This approach offers significant advantages, including ease of catalyst separation and recycling, making it highly valuable for industrial-scale production. wikipedia.orgmdpi.com

The "borrowing hydrogen" methodology, which often uses metal-loaded metal oxides, is a key concept in green chemistry that employs heterogeneous catalysts. rsc.org This method involves a domino sequence of dehydrogenation-condensation-hydrogenation to form C-C or C-N bonds from alcohols. rsc.org Such a strategy could be envisioned for the synthesis of this compound by coupling an appropriate alcohol and a ketone. Supported transition metal catalysts are central to these hydrogen-transfer-type reactions. rsc.org

Another area of development is the use of polymer-supported catalysts, such as those based on hypercrosslinked polystyrene (HPS). mdpi.com These materials can stabilize metal nanoparticles and provide a robust, recyclable catalytic system for various transformations, including hydrogenation and oxidation. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-6-phenylhex-5-en-2-one |

| 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one |

| 5-Methyl-6-phenylhex-5-en-2-one |

| (3E,5E)-6-phenylhexa-3,5-dien-2-one |

| Benzaldehyde |

| 4-Methylpent-3-en-2-one |

| Sodium hydroxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromium trioxide |

| Methyl (2S,5E)-2-[(benzyloxycarbonyl)amino]-4-oxo-6-phenylhex-5-enoate |

| L-aspartic acid |

| Palladium(II) acetate |

| Trifluoroacetic acid |

| Rhodium |

Organocatalysis in this compound Synthesis

The synthesis of this compound and its derivatives, which fall under the chalcone (B49325) family, is often achieved through the Claisen-Schmidt or aldol condensation of a substituted benzaldehyde with a ketone. rjpn.orgpropulsiontechjournal.com Organocatalysis has emerged as a powerful tool in this context, offering a metal-free alternative and often providing high stereoselectivity. d-nb.inforesearchgate.net

Proline and its derivatives are prominent organocatalysts for these transformations. d-nb.infonih.gov For instance, L-proline has been shown to catalyze the aldol reaction between benzaldehyde derivatives and ketones like hydroxyacetone (B41140) and cyclohexanone (B45756). d-nb.info The reaction mechanism typically involves the formation of an enamine intermediate between the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. d-nb.infonih.gov The efficiency of these reactions can be influenced by the electronic properties of the benzaldehyde substituents, with electron-withdrawing groups on the benzaldehyde generally leading to increased reactivity. d-nb.info

Studies have explored the use of immobilized proline catalysts, which combine the benefits of organocatalysis with the advantages of heterogeneous catalysis, such as easier catalyst separation and recycling. d-nb.infomagritek.com For example, L-proline supported on SBA-15 has been used to catalyze the aldol condensation between hydroxyacetone and various benzaldehyde derivatives. d-nb.infomagritek.com Interestingly, a stronger interaction between the aldehyde and the catalyst surface was found to decrease the reaction rate, highlighting the importance of surface phenomena in these systems. d-nb.info

Beyond proline, other organocatalysts, including those derived from cinchona alkaloids, have been successfully employed. rsc.orgbuchler-gmbh.com These catalysts can promote asymmetric synthesis, leading to the formation of chiral products with high enantiomeric excess. nih.govacs.org The choice of solvent and additives can also play a crucial role in optimizing the yield and enantioselectivity of these organocatalytic reactions. nih.gov

Table 1: Organocatalyzed Synthesis of Aldol Adducts

| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L-proline | Cyclohexanone, p-nitrobenzaldehyde | Aldol adduct | 68 | 76 | nih.gov |

| Catalyst 1 (proline-derived) | Acetone (B3395972), Benzaldehyde | Aldol adduct | 80 | 97 | acs.org |

| Catalyst 1 (proline-derived) | Acetone, 4-Nitrobenzaldehyde | Aldol adduct | - | 87 | acs.org |

| SBA-15 immobilized L-proline | Hydroxyacetone, Benzaldehyde derivatives | Aldol adducts | Moderate to high | - | d-nb.info |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and related chalcones is a significant area of research, aiming to reduce the environmental impact of their production. rjpn.orgnih.gov Key areas of focus include the use of alternative energy sources, solvent-free reaction conditions, and maximizing atom economy. propulsiontechjournal.commdpi.com

Solvent-Free Methods for this compound Synthesis

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents. nih.gov For the synthesis of chalcones like this compound, several solvent-free methods have been developed.

One effective technique is the use of microwave irradiation. rjpn.orgmdpi.com Microwave-assisted synthesis often leads to dramatically reduced reaction times and increased product yields compared to conventional heating methods. mdpi.com For instance, the synthesis of bis-chalcones under microwave conditions resulted in a 10-17% increase in yield and a 570-600 times reduction in reaction time compared to classical methods. mdpi.com The combination of microwave irradiation with solid supports or catalysts, such as KOH, under solvent-free conditions has been shown to be a highly efficient protocol for synthesizing chalcone derivatives. frontiersin.org

Another solvent-free approach is mechanochemistry, specifically grinding. propulsiontechjournal.com In this method, solid reactants (an aromatic ketone and an aldehyde) are ground together with a solid base like sodium hydroxide. propulsiontechjournal.com The reaction proceeds rapidly, often within minutes, to produce the desired chalcone in good yield. propulsiontechjournal.com This technique is particularly advantageous as it completely avoids the use of solvents. propulsiontechjournal.com

Ultrasound-assisted synthesis is another green method that can enhance reaction rates and efficiency. propulsiontechjournal.commdpi.com Ultrasonic waves can lower the activation energy of the reaction, reducing the need for high temperatures and long reaction times. propulsiontechjournal.com

Atom Economy and Efficiency in this compound Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org The ideal synthesis has a 100% atom economy, meaning no atoms are wasted as byproducts. propulsiontechjournal.com

Derivatization and Structural Modification of this compound

The structure of this compound, featuring both a reactive alkene and a ketone functional group, allows for a wide range of derivatization and structural modification reactions. These transformations are valuable for creating a library of related compounds for various applications. smolecule.com

Strategies for Alkene Functionalization in this compound

The carbon-carbon double bond in this compound is a key site for functionalization.

Epoxidation: The alkene can be converted to an epoxide, a versatile synthetic intermediate. thieme-connect.denih.gov This reaction is typically achieved using a peroxide reagent. thieme-connect.de The resulting α,β-epoxy ketone can be transformed into a variety of other functional groups. thieme-connect.de Asymmetric epoxidation, using chiral catalysts, can produce enantiomerically enriched epoxides. thieme-connect.de

Michael Addition: The α,β-unsaturated system is susceptible to Michael (conjugate) addition of nucleophiles. frontiersin.orgehu.es This reaction allows for the introduction of a wide range of substituents at the β-position to the carbonyl group. For example, thia-Michael additions of mercaptans have been achieved using ionic liquids as both the solvent and catalyst. frontiersin.org Organocatalysts can also be used to promote enantioselective Michael additions. ehu.esresearchgate.net

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group across the double bond. For instance, intramolecular hydroxycarbonylation of related hexenols has been used to synthesize tetrahydropyran (B127337) derivatives. researchgate.net

Other Additions: The alkene can also undergo other addition reactions, such as dihydroxylation to form a diol or hydrogenation to saturate the double bond.

Transformations Involving the Ketone Moiety of this compound

The ketone functional group is another site for extensive modification.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation. smolecule.com This transformation introduces a new chiral center, and stereoselective reductions can be achieved using chiral reagents or catalysts.

Oxidation: While the ketone itself is at a high oxidation state, reactions like the Baeyer-Villiger oxidation can transform the ketone into an ester.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a new carbon-carbon double bond, allowing for the extension of the carbon skeleton. mdpi.com

Condensation Reactions: The ketone can participate in further condensation reactions. For example, it can react with hydrazines to form pyrazoline derivatives or with other active methylene (B1212753) compounds in multicomponent reactions to build complex heterocyclic systems. rsc.orgnih.gov

Table 2: Derivatization Reactions of Enones

| Reaction Type | Functional Group Targeted | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Epoxidation | Alkene | Peroxides, Chiral catalysts | α,β-Epoxy ketone | thieme-connect.de |

| Michael Addition | Alkene | Mercaptans, Ionic liquids, Organocatalysts | β-Substituted ketone | frontiersin.orgehu.es |

| Reduction | Ketone | Sodium borohydride, Catalytic hydrogenation | Secondary alcohol | smolecule.com |

| Wittig Reaction | Ketone | Phosphonium (B103445) ylides | Alkene | mdpi.com |

Modifications of the Phenyl Ring in this compound

One of the most significant methods for the derivatization of the phenyl ring in a related γ,δ-unsaturated ketone is the palladium-catalyzed Heck arylation of 5-hexen-2-one (B94416) with various aryl bromides. liv.ac.uk This reaction has been shown to be highly regioselective, leading predominantly to the formation of γ-arylated products. liv.ac.uk The choice of phosphine (B1218219) ligand is crucial in controlling the regioselectivity of the arylation. For instance, the use of 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) as a ligand in conjunction with a palladium catalyst favors the formation of the branched, γ-arylated isomer. liv.ac.uk Conversely, employing 1,1'-bis(diphenylphosphino)ferrocene (DPPF) as the ligand can steer the reaction towards the linear, (E)-type, δ-arylated product. liv.ac.uk

This methodology allows for the introduction of a wide array of substituents onto the phenyl ring, including both electron-donating and electron-withdrawing groups. liv.ac.uk The reaction proceeds efficiently in ionic liquids, such as [bmim][BF4], providing a more environmentally benign alternative to traditional organic solvents. liv.ac.uk The ability to introduce functional groups like methoxy, acetyl, and cyano onto the aromatic ring opens up avenues for further chemical transformations and the development of novel compounds. liv.ac.uk

The electronic nature and position of substituents on the aromatic ring can influence the reactivity of the enone system in subsequent reactions, such as in enantioselective Michael additions. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrophilicity of the β-carbon of the α,β-unsaturated ketone, thereby affecting the rate and stereoselectivity of nucleophilic attack.

Furthermore, the principles of electrophilic aromatic substitution are applicable to the phenyl ring of this compound and its isomers. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be envisioned to introduce a variety of functional groups at the ortho, meta, and para positions of the phenyl ring, subject to the directing effects of the existing alkenyl ketone substituent.

The table below summarizes the synthesis of various arylated γ,δ-unsaturated ketones through the Heck arylation of 5-hexen-2-one, demonstrating the scope of phenyl ring modification. liv.ac.uk

| Aryl Bromide Substituent | Product | Yield (%) |

| 4-Methoxy | 6-(4-Methoxyphenyl)hex-5-en-2-one | 92 |

| 4-Acetyl | 6-(4-Acetylphenyl)hex-5-en-2-one | 85 |

| 4-Cyano | 6-(4-Cyanophenyl)hex-5-en-2-one | 78 |

| 4-Methyl | 6-(4-Methylphenyl)hex-5-en-2-one | 88 |

| 4-Fluoro | 6-(4-Fluorophenyl)hex-5-en-2-one | 82 |

| 2-Methyl | 6-(2-Methylphenyl)hex-5-en-2-one | 75 |

| Naphthalene | 6-(Naphthalen-2-yl)hex-5-en-2-one | 80 |

Reactivity, Reaction Mechanisms, and Kinetics of 6 Phenylhex 5 En 2 One

Electrophilic and Nucleophilic Reactions of the 6-Phenylhex-5-en-2-one Ketone

The ketone functional group in this compound is a primary site for both electrophilic and nucleophilic reactions. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic addition reactions. smolecule.com For instance, organometallic reagents like Grignard reagents can attack the carbonyl carbon to form tertiary alcohols. The oxygen atom, with its lone pairs, can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

The ketone can undergo reduction to form the corresponding secondary alcohol, 6-phenylhex-5-en-2-ol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Conversely, oxidation reactions can cleave the molecule, although such reactions are less common for simple ketones. smolecule.com The presence of the α,β-unsaturated system allows for 1,4-conjugate addition (Michael addition) reactions, where nucleophiles add to the β-carbon of the double bond.

Radical Reactions and Polymerization Involving this compound

While ionic reactions are more commonly studied for ketones, the potential for free-radical reactions exists. Such reactions could be initiated at the double bond or at the allylic position. Free-radical chain mechanisms are known to occur with α-diazo ketones in the presence of organotin hydrides, suggesting that carbonyl compounds can participate in radical processes. For example, a radical initiator could lead to the addition of a radical species across the C=C double bond. However, specific studies detailing the radical reactions or polymerization of this compound are not extensively documented in the provided literature.

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.eduvmou.ac.in The structural framework of this compound and its isomers is amenable to such transformations.

A notable transformation is the acid-catalyzed thermal rearrangement of the isomeric 4-aryl-4-methylhex-5-en-2-ones to 5-aryl-4-methylhex-5-en-2-ones. This process occurs via an intramolecular ene reaction of the enol tautomer, which then proceeds through a retro-ene reaction of the resulting acetylcyclopropane intermediate.

Given its 1,5-diene-like structure (considering the enol form), a Cope rearrangement is another plausible pericyclic reaction. Studies on phenyl-substituted 1,5-hexadienes indicate that such rearrangements can proceed through either an aromatic-like transition state or a diradical intermediate, depending on the substitution pattern. researchgate.net

Mechanistic Studies of this compound Transformations

Mechanistic studies provide detailed, step-by-step descriptions of how reactants are converted into products, including the characterization of any intermediates or transition states. vmou.ac.in

The stereochemical outcomes of many organic reactions are determined by the geometry of their transition states. For cyclization reactions involving related homoallylic alcohols, the Zimmerman-Traxler transition-state model is often invoked to explain the observed diastereoselectivity. nih.gov In this model, a chair-like six-membered transition state is proposed, where substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov

In the case of the Cope rearrangement of related 1,5-dienes, computational studies have been used to analyze the potential energy surfaces. researchgate.net These studies have identified and characterized different possible transition states, such as a concerted, aromatic-like transition state and a stepwise pathway involving a diradical intermediate. The relative energies of these transition states are influenced by substituent effects. researchgate.net For the ene-retro-ene rearrangement, the transition state involves the formation and subsequent opening of a cyclopropane (B1198618) ring.

Intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. vmou.ac.in In the acid-catalyzed rearrangement of related γ,δ-unsaturated ketones, the enol tautomer is a crucial intermediate. Its formation is the first step, which then allows for the intramolecular ene reaction to occur, leading to an acetylcyclopropane intermediate that ultimately yields the rearranged product.

In synthesis, organometallic intermediates play a vital role. For example, the synthesis of the related 6-phenylhex-2-yn-5-en-4-ol involves the in-situ generation of a 1-propynyllithium (B39626) intermediate, which then reacts with an aldehyde. researchgate.net Similarly, organozinc reagents, formed from the reaction of an alkyne with n-BuLi and ZnBr₂, serve as key intermediates in palladium-catalyzed coupling reactions to form related enoates. acs.org In acid-catalyzed reactions like the Prins cyclization, oxocarbenium ions are proposed as key reactive intermediates. nih.govthieme-connect.com

Kinetic Investigations of this compound Reactivity

Kinetic studies measure reaction rates to provide insights into reaction mechanisms. While specific kinetic data for reactions of this compound are not detailed in the available search results, general principles can be applied. For instance, the rate of catalytic reactions is often dependent on the concentration of the catalyst and the temperature. nih.gov

A key technique in mechanistic and kinetic investigations is the use of the Kinetic Isotope Effect (KIE), where an atom is replaced by its isotope (e.g., hydrogen with deuterium) to see how it affects the reaction rate. rsc.org This can help determine whether a particular C-H bond is broken in the rate-determining step. rsc.org In the study of the rearrangement of 4-aryl-4-methylhex-5-en-2-ones, it was noted that the presence of propionic acid accelerated the conversion to the product, indicating a kinetic dependence on the acid catalyst. Further kinetic studies, such as monitoring reactant and product concentrations over time under various conditions, would be necessary to fully elucidate the rate laws and activation parameters for transformations of this compound. ualberta.ca

Data Tables

Table 1: Synthesis of (E)-6-phenylhex-5-en-2-one via Heck Arylation. liv.ac.uk This table summarizes the reaction conditions for a reported synthesis of the title compound.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield |

|---|

**Table generated based on the described palladium-catalyzed Heck arylation procedure. liv.ac.uk DPPP stands for 1,3-Bis(diphenylphosphino)propane (B126693).

Table 2: ¹³C NMR Spectroscopic Data for a Rearranged Isomer: 5-(p-tolyl)-4-methylhex-5-en-2-one. This table provides characterization data for an isomer formed via an ene-retro-ene rearrangement.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 207.7 |

| C=CH₂ (styrenic) | 153.4 |

| Ar-C (quaternary) | 139.1, 137.0 |

| Ar-C (CH) | 129.4, 126.5 |

| C=CH₂ | 110.6 |

| CH₂-C=O | 49.8 |

| Allylic CH | 33.4 |

| CH₃-C=O | 30.3 |

| Ar-CH₃ | 21.1 |

**Table adapted from reported spectroscopic data for the rearranged product of 4-(p-tolyl)-4-methylhex-5-en-2-one.

Determination of Rate Laws for this compound Reactions

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a hypothetical reaction involving this compound, the rate law would be determined experimentally.

General Principles

A rate law is generally expressed as:

Rate = k[A]^m[B]^n...

where:

k is the rate constant.

[A] , [B] are the molar concentrations of the reactants.

m , n are the reaction orders with respect to each reactant, which must be determined experimentally.

For reactions involving this compound, common reaction types could include hydrogenation of the carbon-carbon double bond, reduction of the ketone, or oxidation reactions. To determine the rate law for any of these processes, the method of initial rates is a standard experimental approach.

Method of Initial Rates

This method involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of other reactants are kept constant. The initial rate of the reaction is measured for each experiment. By comparing the changes in the initial rate with the changes in the initial concentration of the reactant being studied, the order of the reaction with respect to that reactant can be determined.

Hypothetical Experimental Data for a Reaction of this compound

Consider a hypothetical hydrogenation reaction:

This compound + H₂ → 6-Phenylhexan-2-one

To determine the rate law, one could perform a series of experiments and collect data similar to that presented in the interactive table below.

| Experiment | Initial [this compound] (mol/L) | Initial [H₂] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of this compound while keeping [H₂] constant doubles the initial rate. This indicates that the reaction is first order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of H₂ while keeping [this compound] constant also doubles the initial rate. This suggests the reaction is also first order with respect to H₂.

Therefore, the hypothetical rate law would be:

Rate = k[this compound]¹[H₂]¹

Activation Parameters in this compound Chemical Processes

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy requirements and the molecular arrangement of the transition state of a reaction. These parameters are derived from the temperature dependence of the rate constant.

The Arrhenius Equation

The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions.

Ea is the activation energy.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

To determine the activation energy, the rate constant is measured at several different temperatures. A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R.

The Eyring Equation

The Eyring equation, derived from transition state theory, provides a more detailed look at the thermodynamics of the transition state:

k = (κ * k_B * T / h) * e^(-ΔG‡/RT)

where:

κ is the transmission coefficient (usually assumed to be 1).

k_B is the Boltzmann constant.

h is the Planck constant.

ΔG‡ is the Gibbs free energy of activation.

The Gibbs free energy of activation is related to the enthalpy and entropy of activation by the equation: ΔG‡ = ΔH‡ - TΔS‡. By measuring the rate constant at various temperatures, ΔH‡ and ΔS‡ can be determined from a plot of ln(k/T) versus 1/T, which has a slope of -ΔH‡/R and a y-intercept of ln(k_B/h) + ΔS‡/R.

Hypothetical Activation Parameter Data

While no specific data exists for this compound, a hypothetical set of data for a reaction could look like the following:

| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 298 | 1.5 x 10⁻⁴ | 75.0 | 72.5 | -25.0 |

| 308 | 4.5 x 10⁻⁴ | |||

| 318 | 1.2 x 10⁻³ | |||

| 328 | 3.1 x 10⁻³ |

This hypothetical data illustrates how an increase in temperature leads to a significant increase in the rate constant. The activation parameters derived from such data would provide valuable information about the reaction mechanism. For instance, a small or negative entropy of activation often suggests an associative or highly ordered transition state.

Computational and Theoretical Studies of 6 Phenylhex 5 En 2 One

Prediction of Reactivity and Reaction Pathways for 6-Phenylhex-5-en-2-one

Computational Modeling of this compound Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become instrumental in elucidating the mechanisms of chemical reactions. While specific DFT studies focused solely on this compound are not extensively documented in readily available literature, the principles of applying these methods to similar unsaturated ketones are well-established.

For analogous systems, DFT calculations are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The energies of these species are calculated to determine the reaction's thermodynamic and kinetic feasibility. For instance, in reactions involving α,β-unsaturated ketones, computational models can predict whether a reaction will proceed via a concerted or a stepwise mechanism.

Mechanistic studies on related compounds, such as the halolactonization of 4-phenyl-hex-4-enoic acid, have utilized metadynamics simulations to understand the dynamic trajectory of the reaction and the role of the solvent and reagents. nih.gov These computational approaches could similarly be applied to understand the reaction mechanisms of this compound, for example, in addition reactions to the double bond or the carbonyl group.

Furthermore, computational studies on multicomponent reactions, such as those for synthesizing propargylamines, have used DFT to propose mechanisms and identify rate-limiting steps. core.ac.uk This highlights the capability of computational modeling to provide a detailed understanding of complex reaction pathways that could involve structures similar to this compound.

Predictive Models for this compound Chemical Transformations

Predictive models, often based on computational chemistry and quantitative structure-activity relationship (QSAR) principles, can forecast the outcomes of chemical transformations. For this compound, such models could predict its reactivity in various chemical environments.

Computer-aided predictions for structurally related compounds, like (2R)-1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol, suggest potential interactions with biological targets. smolecule.com These predictive models often rely on the molecule's electronic and steric properties, which can be calculated using computational methods. For this compound, its conjugated system, consisting of the phenyl ring, the carbon-carbon double bond, and the carbonyl group, would be a key determinant of its predicted reactivity.

Predictive models can also be used to anticipate the regioselectivity and stereoselectivity of reactions. For example, in the case of organocatalyzed conjugate additions to similar enones, kinetic and computational studies have been used to understand and predict the enantioselectivity of the reaction. mdpi.comau.dk These models often consider the interaction between the substrate, the catalyst, and the reagents to predict the most likely reaction outcome.

Spectroscopic Property Predictions and Interpretations for this compound

Computational methods are widely used to predict and interpret spectroscopic data, including NMR, IR, and electronic spectra. These predictions can aid in the structural elucidation of new compounds and in understanding the electronic structure of molecules.

For this compound, theoretical calculations can predict its 1H and 13C NMR chemical shifts. While experimental data for this specific compound is available, computational predictions can help in assigning the observed signals to specific atoms in the molecule. mdpi.com For instance, conformational analysis of similar N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides has been carried out using DFT calculations to interpret experimental NMR data. scielo.org.co

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules. eie.gr For this compound, TD-DFT calculations could provide insights into the nature of its electronic transitions, particularly those involving the π-conjugated system. Such studies have been performed on similar "push-pull" chromophores to understand their photophysical properties. eie.gr

Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H14O | PubChem nih.gov |

| Molecular Weight | 174.24 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 174.104465066 Da | PubChem nih.gov |

| Monoisotopic Mass | 174.104465066 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

Advanced Spectroscopic and Analytical Investigations of 6 Phenylhex 5 En 2 One

Elucidation of Reaction Intermediates Involving 6-Phenylhex-5-en-2-one

The study of reaction mechanisms often requires the detection and characterization of transient intermediates. For reactions involving this compound, such as its synthesis or subsequent transformations, in-situ and time-resolved spectroscopic methods are invaluable.

In-situ Spectroscopy for this compound Reaction Monitoring

In-situ spectroscopy allows for the real-time monitoring of chemical reactions without the need for sample extraction. Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the progress of reactions that form or consume this compound. For instance, in a Wittig reaction to synthesize this compound, the disappearance of the aldehyde carbonyl peak (around 1700 cm⁻¹) from benzaldehyde (B42025) and the appearance of the ketone carbonyl peak of the product (around 1715 cm⁻¹) and the C=C stretching of the newly formed double bond can be monitored.

Table 1: Hypothetical In-situ FTIR Monitoring Data for the Synthesis of this compound

| Reaction Time (minutes) | Benzaldehyde C=O Peak Intensity (arbitrary units) | This compound C=O Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 120 | 0.00 | 1.00 |

This table is illustrative and based on general principles of reaction monitoring.

Time-Resolved Spectroscopic Studies of this compound Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods provide deeper insights into the complex structures and systems involving this compound.

Multi-Dimensional NMR for Complex this compound Structures

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in complex mixtures or when dealing with its derivatives. researchgate.netsdsu.eduyoutube.comcolumbia.eduyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule's carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. columbia.edu

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. sdsu.educolumbia.eduyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for (E)-6-Phenylhex-5-en-2-one

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 2.15 (s) | 29.8 | 1 → 2, 3 |

| 2 | - | 208.5 | - |

| 3 | 2.75 (t) | 44.5 | 3 → 1, 2, 4, 5 |

| 4 | 2.50 (q) | 28.0 | 4 → 3, 5, 6 |

| 5 | 6.10 (dt) | 129.0 | 5 → 4, 6, 7, 11 |

| 6 | 6.40 (d) | 131.0 | 6 → 4, 5, 7 |

| 7 | - | 137.5 | - |

| 8, 12 | 7.35 (d) | 126.5 | 8, 12 → 7, 9, 11 |

| 9, 11 | 7.30 (t) | 128.8 | 9, 11 → 7, 8, 10, 12 |

| 10 | 7.20 (t) | 127.5 | 10 → 8, 12 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. The numbering scheme is provided in the compound table at the end of the article.

Solid-State NMR Applications for this compound Systems

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, including crystalline and amorphous solids, and polymers. For this compound, ssNMR could be used to study its crystalline polymorphs, or its behavior when incorporated into a solid matrix, such as a polymer. High-resolution ¹³C ssNMR can provide information on the local environment and conformation of the molecule in the solid state. nih.gov Studies on other α,β-unsaturated ketones have shown that ssNMR can be used to investigate structural changes upon degradation or reaction in the solid phase. researchgate.net

Mass Spectrometry Techniques for Mechanistic Studies of this compound

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques are also pivotal in mechanistic studies.

In the context of this compound, Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak would be observed at m/z 174. nih.gov Key fragmentation pathways for α,β-unsaturated ketones often involve cleavages alpha to the carbonyl group and McLafferty rearrangements. For this compound, significant fragments would be expected from the loss of a methyl group (m/z 159), an acetyl group (m/z 131), and cleavage of the bond between C4 and C5.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - CH₃CO]⁺ |

| 115 | [C₉H₇]⁺ (indenyl cation) |

| 91 | [C₇H₇]⁺ (tropylium cation) |

| 43 | [CH₃CO]⁺ (acylium ion) |

This table is based on general fragmentation patterns of similar ketones.

High-Resolution Mass Spectrometry for Reaction Product Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of reaction products, offering high precision and accuracy in mass determination. For this compound, with a molecular formula of C₁₂H₁₄O, the theoretical exact mass is calculated to be 174.104465066 Da. nih.gov The high resolution of this technique allows for the differentiation of compounds with the same nominal mass but different elemental compositions, which is crucial in the analysis of complex reaction mixtures.

In a typical reaction synthesis, such as a Claisen-Schmidt condensation followed by selective hydrogenation, or a Wittig reaction between a phosphonium (B103445) ylide derived from acetone (B3395972) and cinnamaldehyde (B126680), a complex mixture of products, intermediates, and byproducts can be generated. HRMS can be employed to confirm the presence of the desired product, this compound, by comparing the experimentally measured mass to the calculated theoretical mass. A minimal mass error, typically in the range of sub-ppm, provides strong evidence for the correct elemental composition and, consequently, the identity of the product.

For instance, in the analysis of a reaction mixture, the detection of an ion with a mass-to-charge ratio (m/z) that corresponds to the protonated molecule [M+H]⁺ of this compound (175.11229) with high accuracy would confirm its formation. Furthermore, HRMS can be coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC) to separate the components of the mixture before mass analysis, providing an additional layer of confidence in the identification of the target compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | nih.gov |

| Theoretical Exact Mass | 174.104465066 Da | nih.gov |

| Monoisotopic Mass | 174.104465066 Da | nih.gov |

| Nominal Mass | 174 Da |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation of this compound

Upon electron ionization (EI), the molecular ion [M]⁺ at m/z 174 would be formed. The fragmentation of this ion is likely to be initiated by cleavages adjacent to the carbonyl group and the phenyl group, as well as rearrangements.

A probable primary fragmentation step is the McLafferty rearrangement, which is common for ketones with a sufficiently long alkyl chain. This would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, leading to the formation of a neutral enol and a charged alkene. Another likely fragmentation is the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 159, or the loss of the propan-2-one side chain to form a resonance-stabilized cation.

Table 2: Proposed Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Mechanism |

| 174 | 159 | •CH₃ | α-cleavage |

| 174 | 117 | C₃H₇O• | Cleavage of the C-C bond between the alkyl chain and the double bond |

| 174 | 104 | C₄H₆O | Retro-Diels-Alder type cleavage of the hexene ring |

| 174 | 91 | C₆H₅• | Loss of the phenyl radical |

| 174 | 58 | C₈H₈ | McLafferty rearrangement product ion |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for the conformational analysis and functional group identification of molecules. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1705-1725 cm⁻¹. The C=C stretching vibration of the alkene moiety would appear around 1640-1680 cm⁻¹, and the C=C stretching vibrations of the aromatic phenyl ring are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed above and below 3000 cm⁻¹, respectively.

Conformational analysis can be performed by examining the fingerprint region of the spectrum (below 1500 cm⁻¹), where subtle changes in the molecular geometry can lead to significant variations in the vibrational modes. By comparing experimental spectra with theoretically calculated spectra (using methods such as Density Functional Theory, DFT), different conformers of this compound can be identified and their relative stabilities can be assessed.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1705 - 1725 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-H (Alkene) | Bending (out-of-plane) | 960 - 990 (for trans-alkene) |

Advanced Chromatographic and Separation Techniques for this compound Mixtures

The separation and purification of this compound from reaction mixtures or natural extracts often require the use of advanced chromatographic techniques. Given the compound's moderate polarity and volatility, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

For GC analysis, the compound can be separated on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The use of a mass spectrometer as a detector (GC-MS) would allow for the simultaneous separation and identification of the components in a mixture. researchgate.netnih.gov Derivatization techniques, such as methoximation, can be employed to stabilize thermolabile ketones and improve their chromatographic behavior. mdpi.com

In HPLC, a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for the separation of this compound. The use of a Diode-Array Detector (DAD) can provide UV-Vis spectra of the eluting peaks, which can aid in their identification. For more complex mixtures, coupling HPLC with mass spectrometry (LC-MS) would provide the necessary selectivity and sensitivity for the accurate quantification and identification of the target compound.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane | Helium | Mass Spectrometry (EI) |

| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | Diode-Array Detector (DAD) or Mass Spectrometry (ESI) |

Biological Interactions and Mechanistic Studies of 6 Phenylhex 5 En 2 One Non Clinical Focus

In Vitro Studies of 6-Phenylhex-5-en-2-one with Biological Targets

Enzyme Inhibition/Activation by this compound: Mechanistic Insights

No studies detailing the inhibitory or activating effects of this compound on specific enzymes, or the kinetics and mechanisms of such interactions, were identified.

Receptor Binding and Signaling Pathway Modulation by this compound

There is no available research on the binding affinity of this compound to any biological receptors or its potential to modulate associated signaling pathways.

Interaction of this compound with Nucleic Acids and Proteins

Information regarding the direct interaction of this compound with nucleic acids (DNA or RNA) or specific proteins is not present in the surveyed literature.

Cellular Studies Investigating this compound Bioactivity (In Vitro Models)

Cellular Uptake and Subcellular Localization of this compound

No experimental data has been published that describes the process of cellular uptake or the subcellular distribution of this compound in any cell type.

Mechanisms of Action of this compound in Specific Cell Lines

There are no available studies that have investigated the bioactivity or the underlying mechanisms of action of this compound in any specific cell lines.

Influence of this compound on Cellular Pathways and Gene Expression

While direct studies on the specific effects of this compound on cellular pathways and gene expression are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated ketone provides a strong basis for predicting its biological activity. Compounds belonging to this class are known to be reactive as Michael acceptors, a characteristic that allows them to interact with and modulate the function of various cellular proteins, including key regulators of inflammatory signaling pathways.

A primary pathway likely influenced by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade. frontiersin.orgnih.govclinicaleducation.org NF-κB is a critical transcription factor that, under basal conditions, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. clinicaleducation.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκBα. nih.govclinicaleducation.org This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus. clinicaleducation.orgnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgnih.gov

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone moiety of this compound makes it susceptible to nucleophilic attack by cysteine residues within proteins. frontiersin.org It is hypothesized that this compound could directly interact with critical cysteine residues in the IKKβ active site, thereby inhibiting its kinase activity. nih.gov This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, leading to the retention of NF-κB in the cytoplasm and a downstream reduction in the expression of pro-inflammatory genes. frontiersin.orgrsc.org This mechanism of action is a recognized trait of many chalcones and other α,β-unsaturated ketones with anti-inflammatory properties. rsc.orgnih.gov

The potential downstream effects on gene expression are summarized in the table below:

| Gene Target | Predicted Effect of this compound | Cellular Consequence |

| TNF-α | Downregulation | Reduction of inflammatory signaling |

| IL-1β | Downregulation | Attenuation of inflammatory response |

| IL-6 | Downregulation | Decrease in systemic inflammation |

| iNOS | Downregulation | Reduced production of nitric oxide |

| COX-2 | Downregulation | Decreased prostaglandin (B15479496) synthesis |

In Silico Approaches to this compound Biological Interactions

Computational methods offer a powerful approach to predict and analyze the potential biological interactions of small molecules like this compound, providing insights that can guide further experimental investigation.

Molecular Docking Studies of this compound with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To investigate the potential mechanism of action of this compound, a hypothetical molecular docking study can be performed with the kinase domain of IKKβ, a key regulator of the NF-κB pathway. nih.govresearchgate.net

The binding site of IKKβ contains several key amino acid residues that are crucial for its catalytic activity. These include residues in the hinge region, such as Cysteine 99, and in the catalytic loop, like Aspartic acid 166 and Leucine 167. nih.govnih.gov In a simulated docking experiment, the three-dimensional structure of this compound would be placed into the IKKβ active site, and its binding affinity and interaction patterns would be calculated.

It is anticipated that the phenyl ring of this compound would form hydrophobic interactions with non-polar residues in the binding pocket. The ketone oxygen is a potential hydrogen bond acceptor and could interact with the backbone amide protons of hinge region residues, such as Cysteine 99. nih.gov Critically, the electrophilic β-carbon of the α,β-unsaturated system is positioned to form a covalent bond with the sulfhydryl group of a reactive cysteine residue in the active site, leading to irreversible inhibition.

The following table summarizes the likely interactions between this compound and the IKKβ active site based on a hypothetical docking study:

| Functional Group of this compound | Potential Interacting Residue(s) in IKKβ | Type of Interaction |

| Phenyl Ring | Hydrophobic pocket residues | van der Waals / Hydrophobic |

| Ketone Oxygen | Cysteine 99 (backbone NH) | Hydrogen Bond |

| α,β-Unsaturated System (β-carbon) | Reactive Cysteine residue | Covalent (Michael Addition) |

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for anti-inflammatory agents targeting the NF-κB pathway through IKKβ inhibition could be developed based on a set of known active compounds, including structurally related chalcones.

The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: Corresponding to the ketone oxygen.

A Hydrophobic/Aromatic Region: Represented by the phenyl ring.

A Michael Acceptor Site: The α,β-unsaturated system, crucial for covalent interaction.

This model could then be used to virtually screen libraries of this compound analogues for their potential to inhibit IKKβ. By evaluating how well different analogues fit the pharmacophore model, researchers can prioritize the synthesis and biological testing of the most promising candidates. For instance, modifications to the phenyl ring with different substituents could be explored to enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (focused on mechanistic understanding)

The structure-activity relationship (SAR) of α,β-unsaturated ketones, particularly chalcones, has been a subject of interest for understanding their anti-inflammatory properties. capes.gov.br These studies provide a framework for predicting how modifications to the this compound scaffold might impact its biological activity, specifically its ability to inhibit the NF-κB pathway.

The core structural features essential for the activity of this class of compounds are the α,β-unsaturated ketone moiety and the aromatic ring. The electrophilicity of the β-carbon is a critical determinant of reactivity. Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the β-carbon, potentially enhancing the rate of Michael addition with the target protein and thereby increasing inhibitory potency. Conversely, electron-donating groups might decrease activity.

The following table outlines hypothetical SAR trends for derivatives of this compound:

| Structural Modification | Predicted Impact on Activity | Mechanistic Rationale |

| Phenyl Ring Substitution | ||

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Increased activity | Enhanced electrophilicity of the β-carbon, promoting Michael addition. |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Decreased activity | Reduced electrophilicity of the β-carbon, slowing the rate of covalent bond formation. |

| Alkene Bridge | ||

| Saturation (reduction of the double bond) | Abolished activity | Loss of the Michael acceptor functionality, preventing covalent interaction with the target. |

| Ketone Group | ||

| Reduction to a hydroxyl group | Decreased or abolished activity | Loss of the electron-withdrawing effect of the carbonyl, reducing the reactivity of the Michael acceptor. |

These predicted SAR trends, derived from the broader understanding of α,β-unsaturated ketones, would require experimental validation through the synthesis and biological evaluation of a focused library of this compound derivatives.

Applications of 6 Phenylhex 5 En 2 One in Chemical Synthesis and Materials Science

6-Phenylhex-5-en-2-one as a Versatile Building Block in Organic Synthesis

This compound, a ketone featuring both an α,β-unsaturated system and a terminal phenyl group, represents a versatile synthon in organic chemistry. Its distinct functional groups—a reactive ketone, a carbon-carbon double bond conjugated with a phenyl ring, and an additional methylene-activated carbonyl group—provide multiple sites for chemical transformations. This structure allows for its participation in a variety of synthetic strategies, rendering it a valuable precursor for the construction of complex molecular architectures.

Utilization in Multi-Component Reactions for Complex Molecule Construction

While specific multi-component reactions (MCRs) directly employing this compound are not extensively documented in the literature, its structural motifs suggest significant potential for such applications. The presence of an enone moiety and an adjacent ketone functionality makes it a prime candidate for reactions that build molecular complexity in a single step. For instance, it could theoretically be employed in the synthesis of highly substituted heterocyclic systems, such as pyrimidines. General methodologies for pyrimidine (B1678525) synthesis often involve the condensation of a β-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org this compound, with its ketone and enone functionalities, could serve as a precursor to a 1,3-dicarbonyl equivalent for such transformations.

Role in Cascade and Domino Reactions for Advanced Synthesis

The structure of this compound is well-suited for intramolecular cascade or domino reactions, particularly those initiated by an aldol (B89426) condensation. The presence of a diketone functionality, or a precursor to it, allows for the formation of cyclic structures. Intramolecular aldol condensations are powerful tools for the construction of five- and six-membered rings. youtube.comyoutube.com In a hypothetical scenario, a derivative of this compound could undergo an intramolecular aldol reaction to form a cyclohexenone ring, a common structural motif in many natural products and biologically active molecules. The reaction would likely proceed by deprotonation at the carbon alpha to one of the carbonyl groups, followed by nucleophilic attack on the other carbonyl, leading to a cyclic aldol adduct which can then dehydrate. youtube.comyoutube.com

Integration of this compound into Polymeric Materials

The unsaturated nature of this compound, specifically the styryl-like moiety, suggests its potential for integration into polymeric materials. Although direct polymerization studies of this specific compound are not widely reported, its structural similarity to chalcone (B49325) derivatives provides a basis for exploring its applications in polymer chemistry. rsc.orgresearchgate.net

Monomer or Co-monomer Applications of this compound

This compound possesses a vinyl group conjugated to a phenyl ring, a structure reminiscent of styrene (B11656), a widely used monomer in radical polymerization. frontiersin.orgijcrt.org This suggests that this compound could potentially undergo radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers, such as styrene or acrylates. libretexts.orggoogle.com The ketone functionality would then be a pendant group on the resulting polymer chain.

Furthermore, chalcone derivatives, which share the α,β-unsaturated ketone core with this compound, have been investigated as photoinitiators for radical, cationic, and thiol-ene polymerizations. rsc.orgresearchgate.net This suggests that this compound could also function as a photoinitiator, initiating polymerization upon exposure to light.

Impact of this compound Moieties on Polymer Properties

The incorporation of this compound moieties into a polymer backbone would be expected to influence the material's properties in several ways. The pendant phenyl and ketone groups would increase the polymer's rigidity and glass transition temperature (Tg). The ketone group also provides a site for post-polymerization modification or for promoting adhesion to polar substrates.

Moreover, the α,β-unsaturated ketone functionality is known to be photoreactive, capable of undergoing [2+2] cycloaddition reactions upon UV irradiation. researchgate.net This property could be exploited to create photocrosslinkable polymers. When incorporated as a pendant group, the this compound moiety could allow for the formation of crosslinks between polymer chains, leading to a more robust and solvent-resistant material. researchgate.netyoutube.comyoutube.comyoutube.com

This compound in Functional Materials and Devices (non-clinical)

The photoreactive nature of the enone system in this compound suggests its potential use in the development of functional materials, particularly those that respond to light.

Based on the behavior of similar chalcone-containing polymers, materials incorporating this compound could find applications as photosensitive materials. researchgate.net For example, they could be used in photoresists for microlithography. Upon exposure to a patterned light source, the polymer could undergo crosslinking in the exposed regions, altering its solubility and allowing for the creation of a patterned relief image.

The table below summarizes the potential applications of this compound based on its structural features and the known reactivity of related compounds.

| Application Area | Relevant Structural Feature | Potential Application | Supporting Rationale from Related Compounds |

| Organic Synthesis | Ketone and Enone Functionalities | Building block in multi-component and cascade reactions for heterocyclic and carbocyclic synthesis. | Potential for intramolecular aldol condensation to form cyclic systems. youtube.comyoutube.com |

| Polymer Chemistry | Styryl-like Moiety | Monomer or co-monomer in radical polymerization. | Structural similarity to styrene allows for polymerization. frontiersin.orgijcrt.orglibretexts.org |

| Polymer Chemistry | α,β-Unsaturated Ketone | Photoinitiator for polymerization. | Chalcone derivatives act as photoinitiators. rsc.orgresearchgate.net |

| Materials Science | α,β-Unsaturated Ketone | Photocrosslinkable polymers. | [2+2] cycloaddition of enone systems upon UV irradiation leads to crosslinking. researchgate.net |

| Functional Materials | Photoreactive Enone | Photosensitive materials for applications like photoresists. | Polymers with chalcone-like pendant groups are used in photosensitive applications. researchgate.net |

Information regarding the applications of this compound in the specified fields of chemical synthesis and materials science is not available in the public domain.

Extensive research has been conducted to gather information on the optical and electronic applications of materials derived from this compound, its role in the development of sensors, and its use as a chemical probe or reporter molecule. Despite a thorough search of scientific literature and chemical databases, no specific data, research findings, or discussions related to these applications for the compound "this compound" could be located.

The available information on this compound is primarily limited to its synthesis and its role as an intermediate in various organic reactions. For instance, its preparation through methods such as the Heck arylation of 5-hexen-2-one (B94416) has been documented. liv.ac.uk The compound is also mentioned as a product in catalytic enantioselective Michael addition reactions. nih.govacs.orgresearchgate.net Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, are available for its characterization. liv.ac.uknih.govku.edu

However, there is no scientific literature detailing the investigation or application of this compound or its derivatives for:

Chemical Probe or Reporter Molecule:The use of this compound as a chemical probe or reporter molecule for any analytical or imaging purposes has not been reported.

Therefore, the requested article focusing on these specific applications of this compound cannot be generated due to the absence of foundational research in these areas.

Environmental Fate and Degradation Pathways of 6 Phenylhex 5 En 2 One

Photodegradation Mechanisms of 6-Phenylhex-5-en-2-one in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of organic molecules. For this compound, this can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Ozonolysis, the reaction with ozone (O₃), can also contribute to the atmospheric degradation of unsaturated compounds. For some α,β-unsaturated ketones, this can be a significant removal pathway. rsc.org

In aquatic environments , direct photolysis may occur if the molecule absorbs light in the environmentally relevant solar spectrum (wavelengths >290 nm). The presence of the conjugated system (phenyl ring and enone moiety) in this compound suggests potential for absorption of UV radiation. Indirect photodegradation, mediated by reactive species such as hydroxyl radicals, singlet oxygen, and triplet-state dissolved organic matter, is also a likely and potentially significant degradation pathway in sunlit surface waters.

Biodegradation Pathways of this compound by Microorganisms

Biodegradation by microorganisms is a fundamental process for the removal of organic compounds from the environment. The structural features of this compound, namely the aromatic ring and the aliphatic chain with a ketone group, suggest that it is susceptible to microbial attack.

Bacteria, fungi, and microalgae are known to degrade a wide variety of aromatic compounds. microbiologyresearch.orgnih.govoup.com The initial step in the aerobic biodegradation of aromatic compounds often involves the oxidation of the aromatic ring by oxygenase enzymes to form dihydroxyaromatic intermediates, such as catechols. microbiologyresearch.orgnih.gov These intermediates are then susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle. microbiologyresearch.org

Specific studies on the biodegradation of this compound are not available in the current scientific literature. However, the degradation of similar aromatic ketones has been documented. The general pathways for the microbial degradation of aromatic hydrocarbons are well-established and likely apply to this compound. nih.gov Anaerobic degradation of aromatic compounds is also possible, though typically slower than aerobic processes. researchgate.net

Abiotic Transformation Processes of this compound in Environmental Matrices

In addition to photodegradation and biodegradation, abiotic transformation processes can contribute to the alteration of this compound in the environment. One such process is hydrolysis, the reaction with water.

While most ketones are not readily hydrolyzed, α,β-unsaturated carbonyl compounds can undergo hydrolysis under certain conditions. quora.com Specifically, under alkaline conditions (pH 11-13), α,β-unsaturated carbonyl compounds can be hydrolyzed via a retro-aldol reaction to yield two smaller carbonyl-containing compounds. google.com For this compound, this would theoretically lead to the formation of benzaldehyde (B42025) and acetone (B3395972). This process is catalyzed by hydroxide (B78521) ions. google.com The relevance of this pathway in natural environments would depend on the specific pH conditions of the soil or water matrix.

The following table summarizes the potential abiotic transformation products of this compound via hydrolysis.

| Transformation Process | Reactant | Condition | Potential Products | Reference |

|---|---|---|---|---|

| Hydrolysis (Retro-Aldol Reaction) | This compound | Alkaline (pH 11-13) | Benzaldehyde, Acetone | google.com |

Environmental Monitoring and Distribution Studies of this compound

Despite its potential presence in the environment from various sources, there is a notable lack of published environmental monitoring studies specifically targeting this compound. Consequently, data on its concentrations in air, water, soil, or sediment are not available. Its distribution in the environment is therefore largely inferred from its physicochemical properties and the behavior of structurally similar compounds.

The following table summarizes the current status of environmental monitoring for this compound.

| Environmental Compartment | Monitoring Data Available | Reported Concentration Ranges |

|---|---|---|

| Air | No | Not Reported |

| Water | No | Not Reported |

| Soil | No | Not Reported |

| Sediment | No | Not Reported |

Future Directions and Emerging Research Avenues for 6 Phenylhex 5 En 2 One

Development of Novel Synthetic Methodologies for 6-Phenylhex-5-en-2-one Derivatives

Future synthetic research will move beyond classical methods like the Claisen-Schmidt condensation toward more advanced and efficient strategies for creating diverse derivatives of this compound. acs.org These methodologies will be crucial for accessing novel structures with potentially enhanced or entirely new properties.

Asymmetric Catalysis: A primary focus will be the development of asymmetric catalytic systems to produce enantiomerically pure derivatives. Organocatalysis, particularly using chiral secondary amines or cinchona alkaloids, presents a powerful tool for achieving highly enantioselective conjugate additions to the enone system. nih.govmdpi.com This would allow for the synthesis of specific stereoisomers, which is critical for pharmaceutical applications where biological activity is often stereospecific.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to generate molecular complexity in a single step, aligning with the principles of green chemistry. nih.govyoutube.com Designing MCRs that incorporate this compound as a building block could rapidly generate libraries of complex derivatives for biological screening or material science applications. acs.orgtaylorfrancis.com For instance, cascade reactions involving Michael addition could lead to highly functionalized cyclohexanone (B45756) structures. acs.org

Catalytic Cross-Coupling and C-H Activation: Modern transition-metal-catalyzed reactions will enable precise modifications to the core structure. Techniques allowing for the functionalization of the phenyl ring or the alkyl backbone through C-H activation would provide direct access to derivatives that are difficult to obtain through traditional means.

Advanced Computational Approaches for Predicting this compound Reactivity

Computational chemistry is set to become an indispensable partner in the study of this compound, offering predictive power that can guide and accelerate experimental work.

Density Functional Theory (DFT): DFT calculations will be instrumental in elucidating reaction mechanisms and predicting reactivity. acs.orgcopernicus.org By mapping the electron density, researchers can precisely identify the electrophilic nature of both the carbonyl carbon and the β-carbon, explaining its susceptibility to both 1,2- and 1,4-conjugate additions. pressbooks.pubfiveable.me DFT can also be used to model transition states, helping to rationalize the stereochemical outcomes of asymmetric reactions and to design more effective catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of reactions. nih.gov For cycloaddition reactions involving enone systems, MD simulations can determine whether a reaction proceeds through a synchronous or a stepwise mechanism, which has profound implications for stereoselectivity. acs.org These simulations can also model the interaction of this compound with biological targets, such as enzyme active sites, aiding in the design of potent inhibitors.

Exploration of New Biological Targets and Mechanisms for this compound

Building on the known biological activities of α,β-unsaturated ketones and structurally similar compounds like cinnamaldehyde (B126680), future research will aim to identify specific biological targets and elucidate the mechanisms of action for this compound and its derivatives. researchgate.netnih.gov

Antimicrobial and Anticancer Research: The electrophilic nature of the β-carbon makes it a potential Michael acceptor, capable of reacting with nucleophilic residues (like cysteine) in proteins. maynoothuniversity.ie This mechanism is implicated in the antimicrobial activity of cinnamaldehyde and the cytotoxic effects of other enones against cancer cells. maynoothuniversity.ienih.gov Future studies will likely investigate the potential of this compound to inhibit key proteins in pathogens or cancer cells. For example, the bacterial cell division protein FtsZ has been identified as a target for cinnamaldehyde derivatives, suggesting a plausible avenue of investigation. nih.gov

Mitochondrial Effects: Many α,β-unsaturated carbonyl compounds are known to act as mitochondrial toxins, disrupting cellular respiration and inducing apoptosis. nih.gov Research will focus on whether this compound derivatives can selectively target mitochondria in tumor cells, exploiting biochemical differences between cancerous and normal cells to achieve targeted cytotoxicity. nih.gov

Sustainable and Circular Economy Considerations for this compound Research

Sustainability will be a central theme, influencing how this compound is synthesized, used, and disposed of.

Green Synthesis Protocols: The development of environmentally benign synthetic routes is a key priority. This includes the use of water as a reaction solvent, which has been shown to be effective for reactions like epoxidation of enones. acs.orgrsc.org Another major area is biocatalysis , using enzymes like ene-reductases and imine reductases to perform stereoselective transformations under mild conditions. nih.govnih.govrsc.org One-pot biocatalytic cascades can convert simple α,β-unsaturated ketones into complex chiral amines with high efficiency and atom economy. acs.org The use of solid, reusable catalysts like zeolites also presents a greener alternative to traditional homogeneous catalysts. researchgate.net